molecular formula C10H8BrNO B13575744 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one

6-Bromo-3-methyl-1,2-dihydroquinolin-2-one

Cat. No.: B13575744
M. Wt: 238.08 g/mol
InChI Key: RPWPJHYJKQNRCS-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1,2-dihydroquinolin-2-one is a brominated and methyl-substituted dihydroquinoline derivative offered for scientific research and development. This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex quinoline-based structures. Quinolin-2-one scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in compounds with a broad spectrum of biological activities . Researchers value this scaffold for its potential in drug discovery programs. The bromine atom at the 6-position provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse aryl, heteroaryl, and vinyl groups . Simultaneously, the methyl group at the 3-position can influence the compound's electronic properties and metabolic stability. The core quinolin-2-one structure is a key intermediate in synthesizing compounds evaluated for various biological activities, including potential anticancer, antimicrobial, and neuroprotective properties . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-bromo-3-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWPJHYJKQNRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 3 Methyl 1,2 Dihydroquinolin 2 One

Established Synthetic Pathways to 1,2-Dihydroquinolin-2-ones

The construction of the 1,2-dihydroquinolin-2-one core is a foundational aspect of synthesizing the target molecule. Dihydroquinolin-2(1H)-ones (DHQOs) are significant nitrogen-containing heterocyclic structures found in numerous bioactive compounds, prompting extensive research into their synthetic routes. mdpi.com A primary strategy involves the catalytic annulation of α,β-unsaturated N-arylamides, which can proceed through various mechanisms. mdpi.com

Cyclization Reactions and Their Mechanistic Aspects

Cyclization reactions are a cornerstone for forming the dihydroquinolinone ring system. These methods often involve intramolecular processes that form the crucial carbon-nitrogen and carbon-carbon bonds of the heterocycle.

Radical-Initiated Cyclization : This approach utilizes radical intermediates to trigger the ring-closing process. For instance, a silver-catalyzed reaction involving the radical addition/cyclization of N-phenylcinnamamide with keto acids can produce substituted dihydroquinolinones with high stereoselectivity and in moderate to excellent yields. mdpi.com Another method employs a copper catalyst to facilitate a cascade radical addition/cyclization of N-arylcinnamamides with substances like ethers, alcohols, and alkanes. mdpi.com The mechanism may involve the generation of a radical which then adds to the olefin, followed by an intramolecular cyclization to form the heterocyclic ring. mdpi.com

Electrophilic Cyclization : These reactions proceed through electrophilic attack to close the ring. Palladium-catalyzed allylic C-H oxidative annulation is one such strategy for assembling functionalized quinoline (B57606) derivatives. mdpi.com Similarly, a ruthenium-catalyzed cyclization of 1,4,2-dioxazol-5-ones can form dihydroquinoline-2-ones via a formal intramolecular arene C(sp²)-H amidation, which proceeds through spirolactamization. organic-chemistry.org

Photochemical Cyclization : Visible light can be used to induce cyclization. A metal- and additive-free photoredox cyclization of N-arylacrylamides, using an organic photocatalyst like 4CzIPN, yields dihydroquinolinones. organic-chemistry.org Another approach uses tetralone to mediate a smooth photocyclization of N-arylacrylamides, which proceeds via energy transfer and a 1,3-hydrogen shift. organic-chemistry.org

A summary of representative cyclization strategies is presented below.

Cyclization Type Catalyst/Initiator Substrates Key Mechanistic Feature Reference
Radical CyclizationSilver (Ag)N-phenylcinnamamide, keto acidsDecarboxylation followed by radical addition and cyclization. mdpi.com
Radical CyclizationCopper (Cu)N-arylcinnamamides, ethers/alcoholsGeneration of a cyanoalkyl radical which adds to the substrate, followed by cyclization. mdpi.com
Electrophilic CyclizationRuthenium (Ru)1,4,2-Dioxazol-5-onesIntramolecular arene C(sp²)-H amidation via spirolactamization. organic-chemistry.org
Photochemical Cyclization4CzIPN (Organic photocatalyst)N-arylacrylamidesMetal-free photoredox-catalyzed ring closure. organic-chemistry.org

Condensation-Based Synthetic Approaches for Dihydroquinolinone Scaffolds

Condensation reactions, often involving the formation of a carbon-nitrogen bond followed by cyclization, are classic and versatile methods for building quinolinone frameworks.

Knorr Quinoline Synthesis : This reaction involves the condensation of a β-ketoanilide, which is typically formed in situ from an aniline (B41778) and a β-ketoester. researchgate.net The subsequent cyclization of the anilide under acidic conditions yields a quinolin-2-one. The reaction of 4-bromoaniline (B143363) with an appropriate β-ketoester, like ethyl 2-methyl-3-oxobutanoate, would be a direct route to the 6-bromo-3-methylquinolin-2-one scaffold.

Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. fly-chem.com The initial condensation is followed by a base or acid-catalyzed cyclization and dehydration to form the quinoline ring. fly-chem.com

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form the product, offering high atom economy. researchgate.net The Doebner-von Miller reaction, a variant of the Skraup synthesis, involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound to form a substituted quinoline. fly-chem.com Zeolite catalysts have been employed in the condensation of anilines and ketones to prepare 1,2-dihydroquinolines, demonstrating a simple and efficient multicomponent approach. researchgate.net

Regioselective Bromination Strategies for the Quinolinone System

Introducing a bromine atom specifically at the C-6 position of the quinolinone ring is a critical step. The regioselectivity of halogenation is highly dependent on the directing effects of existing substituents on the aromatic ring and the choice of the brominating agent. nuph.edu.uarsc.org

The reactivity of quinolinones in bromination reactions is influenced by the nature of substituents already present on the heterocycle. nuph.edu.ua For a pre-formed 3-methyl-1,2-dihydroquinolin-2-one, electrophilic aromatic substitution would be directed by the activating, ortho-, para-directing amino group (part of the lactam ring) and the deactivating carbonyl group. The para-position relative to the amino group (C-6) is a favorable site for bromination.

Common brominating agents include:

N-Bromosuccinimide (NBS) : A widely used reagent for selective bromination. nuph.edu.ua

Molecular Bromine (Br₂) : Can be used in solvents like acetic acid or chloroform. nuph.edu.uaresearchgate.net

Tribromoisocyanuric Acid (TBCA) : A metal-free, atom-efficient halogen source that has been used for the regioselective C-5 bromination of 8-substituted quinolines under mild conditions. rsc.org

Studies on the bromination of 2-methylquinolin-4(1H)-ones have shown that the direction of halogenation depends on the substituent at the C-3 position. nuph.edu.ua For the synthesis of the target compound, direct bromination of 3-methyl-1,2-dihydroquinolin-2-one or the cyclization of a pre-brominated precursor, such as an N-aryl amide derived from 4-bromoaniline, are viable strategies. researchgate.net

Optimization of Reaction Conditions and Yield for 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one (B6263244) Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. A study on the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a close analogue of the target molecule, provides valuable insights into this process. researchgate.net The synthesis involves two key steps: the condensation of 4-bromoaniline with an acetoacetate (B1235776) ester to form an anilide, and the subsequent cyclization of this anilide. researchgate.net

Monitoring the initial condensation step revealed that the choice of ester is critical. While reaction with ethyl acetoacetate can lead to the formation of undesired crotonate byproducts, using tert-butyl acetoacetate circumvents this issue and leads to the desired anilide in high yield (84%). researchgate.net

The cyclization step is typically performed in a strong acid like concentrated sulfuric acid. The optimization of this step involves controlling temperature and reaction time to ensure complete conversion while minimizing degradation.

The table below summarizes the optimization of the anilide formation step in the Knorr synthesis, highlighting the effect of the ester substrate on product selectivity. researchgate.net

Acetoacetate Ester Reactant Ratio (Aniline:Ester) Conditions Primary Product Isolated Yield Reference
Ethyl acetoacetate1:1.1Acetonitrile, refluxAnilide + Crotonate byproductModerate researchgate.net
tert-Butyl acetoacetate1:1.1Acetonitrile, refluxAnilide84% researchgate.net

These findings suggest that for the synthesis of this compound, a similar optimization process focusing on the choice of β-ketoester and the conditions for both condensation and cyclization would be essential for achieving high yields.

Novel and Green Chemistry Approaches in Dihydroquinolinone Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing quinoline and dihydroquinolinone derivatives. researchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netarabjchem.org

Key green chemistry strategies include:

Use of Greener Solvents : Water has been successfully used as a reaction medium for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a related heterocyclic system, offering advantages of low cost, non-toxicity, and simple workup. researchgate.net

Microwave Irradiation : This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating. researchgate.net

Catalyst-Free Conditions : Some syntheses have been developed to proceed under catalyst-free conditions, simplifying the process and avoiding the use of potentially toxic or expensive catalysts. researchgate.net For example, the cyclocondensation of 2-aminobenzamide (B116534) with aldehydes has been achieved in water without a catalyst. researchgate.net

Reusable Catalysts : The use of heterogeneous catalysts like zeolites or nanostructured catalysts allows for easy separation from the reaction mixture and potential reuse, which is both economically and environmentally advantageous. researchgate.netedu.krdresearchgate.net

Multicomponent Reactions (MCRs) : As mentioned earlier, MCRs are inherently green as they improve atom economy and reduce the number of synthetic steps and purification processes. researchgate.netarabjchem.org

Considerations for Scalable Synthesis of this compound Intermediates

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and robustness. For the synthesis of this compound, the scalability of the synthesis of key intermediates is paramount.

Heterogeneous Catalysis : The use of heterogeneous catalysts is highly desirable for large-scale synthesis due to their ease of separation and reusability, which simplifies downstream processing and reduces waste. researchgate.net For instance, nanostructured earth-abundant metal catalysts have been used efficiently in complex multi-step syntheses of hydroquinolines. researchgate.net

Process Simplification : One-pot or tandem reactions that combine multiple steps without isolating intermediates can significantly improve the efficiency and reduce the cost of a large-scale process. mdpi.com Copper-catalyzed one-pot aerobic oxidation cyclization is an example of such a streamlined approach. mdpi.com

Starting Material Availability : The cost and availability of starting materials, such as 4-bromoaniline and the appropriate β-ketoester, are critical economic drivers for a scalable process.

Reaction Workup and Purification : For large-scale production, purification methods like chromatography are often impractical. Therefore, developing reaction conditions that yield a high-purity product that can be isolated by simple crystallization or extraction is essential. The ability to perform a model reaction on a gram scale and obtain the product in high yield (e.g., 97%) through simple workup is a strong indicator of scalability. arabjchem.org The regioselective bromination of pyrrolo[1,2-a]quinoxalines has been successfully demonstrated on a gram scale, showing the potential for scaling up halogenation steps. nih.gov

Chemical Transformations and Derivatization of 6 Bromo 3 Methyl 1,2 Dihydroquinolin 2 One

Reactivity of the Bromo-Substituent in 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one (B6263244)

The bromine atom at the C6 position is a key functional handle for introducing molecular complexity, primarily through carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. researchgate.net The bromo-substituent of this compound is well-suited for such transformations, enabling the formation of new C-C bonds.

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound, is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. nih.gov For a substrate like this compound, reaction with various arylboronic acids in the presence of a palladium catalyst and a base can yield 6-aryl-3-methyl-1,2-dihydroquinolin-2-one derivatives. orientjchem.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Typical catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand. nih.gov

The Heck reaction provides a method for the arylation or vinylation of alkenes. acs.org It involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. ugent.be Reacting this compound with an alkene, such as an acrylate, would lead to the formation of a C-C bond at the C6 position, yielding a 6-alkenyl substituted quinolinone. The regioselectivity of the alkene insertion is a key consideration in this reaction. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions, extrapolated from studies on similar bromo-substituted heterocyclic systems.

ReactionCatalyst/PrecatalystLigandBaseSolventTypical Coupling PartnerReference
Suzuki-MiyauraPd(PPh₃)₄-K₂CO₃ / Na₂CO₃DMF or Dioxane/H₂OArylboronic acid orientjchem.orgnih.gov
Suzuki-MiyauraPdCl₂(dppf)dppfK₃PO₄DioxaneHeteroarylboronic ester nih.gov
HeckPd(OAc)₂PPh₃Et₃N / K₂CO₃DMF / TolueneAcrylate / Styrene acs.org
Buchwald-Hartwig AminationPd(OAc)₂XantphosCs₂CO₃TolueneAryl amine nih.govnih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the bromo-substituent with a variety of nucleophiles, such as amines, alkoxides, or thiolates. However, SNAr reactions on unactivated aryl halides are generally challenging. libretexts.orgchemguide.co.uk The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the dihydroquinolinone ring itself is not strongly deactivating. Therefore, direct SNAr reactions require harsh conditions or may not proceed at all with common nucleophiles. To facilitate this transformation, the aromatic ring would likely need to be activated. For instance, nitration of the quinoline (B57606) ring system can introduce strongly electron-withdrawing nitro groups, which would significantly increase the electrophilicity of the ring and make the bromo-substituent more susceptible to displacement by nucleophiles like morpholine (B109124) or piperazine (B1678402). researchgate.net

Modifications at the Nitrogen Heteroatom of this compound

The nitrogen atom of the lactam is a nucleophilic center that can be readily functionalized through alkylation or acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by treating the dihydroquinolinone with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the N-H bond, generating a more nucleophilic amide anion that subsequently attacks the alkylating agent.

N-Acylation introduces an acyl group to the nitrogen atom, forming an N-acyl derivative. This can be accomplished using acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.govsielc.com These reactions modify the electronic properties and steric environment of the lactam.

Strategies for Functionalization and Further Derivatization

Functionalization at the nitrogen atom not only alters the properties of the parent molecule but also provides a handle for further synthetic transformations. An N-alkyl or N-acyl group can influence the reactivity of the entire ring system. For example, introducing a bulky N-substituent could direct the regioselectivity of subsequent reactions on the aromatic ring through steric hindrance.

Furthermore, an N-linked functional group can participate in intramolecular reactions. For instance, an N-alkenyl group could undergo an intramolecular Heck reaction, or a group with a terminal alkyne could be used in click chemistry or cyclization reactions. These strategies significantly expand the synthetic utility of the this compound scaffold.

The table below provides examples of reagents used for N-functionalization of similar lactam-containing heterocycles.

Reaction TypeReagentBaseTypical ProductReference
N-AlkylationMethyl Iodide (CH₃I)NaHN-Methyl derivative researchgate.net
N-AlkylationBenzyl Bromide (BnBr)K₂CO₃N-Benzyl derivative researchgate.net
N-AcylationAcetyl Chloride (CH₃COCl)PyridineN-Acetyl derivative nih.gov
N-AcylationAcetic Anhydride ((CH₃CO)₂O)-N-Acetyl derivative sielc.com

Transformations of the Dihydroquinolinone Lactam Moiety

The lactam ring, a cyclic amide, is a robust functional group but can undergo several important transformations under specific conditions.

Key reactions involving the lactam moiety include reduction and ring-opening. Reduction of the amide carbonyl group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the 1,2-dihydroquinolin-2-one into the corresponding 1,2,3,4-tetrahydroquinoline, completely removing the carbonyl oxygen. nih.govresearchgate.net This conversion from a lactam to a cyclic amine fundamentally alters the structure and chemical properties of the heterocycle.

Lactam ring-opening can be accomplished under strong acidic or basic hydrolysis conditions, which cleave the amide bond to yield an amino acid derivative. google.com For example, hydrolysis of this compound would result in the formation of 3-(2-amino-5-bromophenyl)-2-methylpropanoic acid. This reaction is useful for converting the cyclic scaffold into a linear structure for further derivatization. Additionally, more complex ring-opening and recyclization strategies can be employed to rearrange the heterocyclic core into different structural motifs, such as 3-spirocyclicquinolin-4(1H)-ones under superacid catalysis. rsc.org Another potential transformation is the conversion of the lactam to a thiolactam by reaction with a thionating agent such as Lawesson's reagent. This replaces the carbonyl oxygen with a sulfur atom, providing a new reactive center for further chemical exploration.

Reduction and Oxidation Pathways

Oxidation: The dihydroquinoline core of the molecule is susceptible to oxidation. A common transformation for such systems is the dehydrogenation of the heterocyclic ring to form the corresponding aromatic quinolin-2-one. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this type of aromatization, converting dihydroquinoline derivatives into their quinoline counterparts. nih.gov This reaction would introduce a double bond between positions C-3 and C-4, yielding 6-bromo-3-methylquinolin-2(1H)-one.

Reduction: Reduction pathways for this molecule could target the lactam carbonyl group or involve the removal of the bromine atom (hydrodebromination). The amide carbonyl is generally resistant to reduction but can be reduced under strong conditions using reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding cyclic amine. Catalytic hydrogenation, often employing palladium on carbon (Pd/C) with a hydrogen source, could potentially lead to the reductive removal of the bromine atom from the C-6 position, yielding 3-methyl-1,2-dihydroquinolin-2-one.

Electrophilic and Nucleophilic Substitution at Other Ring Positions

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the quinolinone ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the existing substituents: the bromine atom and the amide group of the lactam ring. The amide group is a moderately activating ortho-, para-director due to the lone pair on the nitrogen atom. The bromine atom is a deactivating but also an ortho-, para-director.

Given these directing effects, incoming electrophiles would be directed to the positions ortho and para to the activating amide group (C-5 and C-7) and ortho to the bromine atom (C-5 and C-7). Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation are expected to occur predominantly at the C-5 and C-7 positions. semanticscholar.orgresearchgate.netmsu.edu

Nucleophilic Substitution: The primary site for nucleophilic substitution on this molecule is the carbon atom bearing the bromine substituent (C-6). While classical nucleophilic aromatic substitution (SNAr) requires strong electron-withdrawing groups to activate the ring, a more versatile and common approach for aryl bromides is through palladium-catalyzed cross-coupling reactions. nih.gov These reactions involve the substitution of the bromine atom with a wide variety of nucleophiles. For example, the Sonogashira reaction can introduce alkynyl groups, the Heck reaction can introduce vinyl groups, and the Ullmann reaction can be used to form C-O or C-N bonds. nih.gov These transformations are technically substitutions of the bromine atom and are discussed further in the following section.

Introduction of Various Substituents and their Positional Effects

The bromine atom at the C-6 position serves as a versatile functional handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This allows for systematic modifications to study the effects of different functional groups on the molecule's properties. nih.govnih.gov

Palladium-catalyzed reactions are particularly powerful for this purpose. The specific substituent introduced depends on the coupling partner used in the reaction.

Suzuki Coupling: Reacting this compound with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base would yield 6-aryl- or 6-heteroaryl-substituted derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, leading to the synthesis of 6-amino-substituted quinolinones.

Sonogashira Coupling: The introduction of carbon-carbon triple bonds at the C-6 position can be achieved by coupling with terminal alkynes. nih.gov

Heck Coupling: This reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an alkene, yielding 6-alkenyl derivatives. nih.gov

Stille Coupling: This involves the reaction with organostannanes to introduce various alkyl, vinyl, or aryl groups.

The introduction of these substituents at the C-6 position can significantly alter the electronic and steric properties of the molecule. For example, introducing an electron-donating group like an amino group would increase the electron density of the aromatic ring, while an electron-withdrawing group like a cyano group (introduced via cyanation) would decrease it. These modifications can have profound effects on the molecule's biological activity and physical properties.

The table below summarizes potential derivatization reactions starting from this compound.

Reaction TypeReagents/CatalystSubstituent Introduced at C-6Product Class
Suzuki CouplingAr-B(OH)₂, Pd catalyst, BaseAryl (Ar)6-Aryl-3-methyl-1,2-dihydroquinolin-2-ones
Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseAmino (NR₂)6-(Dialkylamino)-3-methyl-1,2-dihydroquinolin-2-ones
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl6-Alkynyl-3-methyl-1,2-dihydroquinolin-2-ones
Heck CouplingAlkene, Pd catalyst, BaseAlkenyl6-Alkenyl-3-methyl-1,2-dihydroquinolin-2-ones
Stille CouplingOrganostannane (R-SnBu₃), Pd catalystAlkyl/Aryl (R)6-Alkyl/Aryl-3-methyl-1,2-dihydroquinolin-2-ones
Oxidation (Dehydrogenation)DDQC3-C4 double bond6-Bromo-3-methylquinolin-2(1H)-one

Advanced Structural Characterization of 6 Bromo 3 Methyl 1,2 Dihydroquinolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule like 6-bromo-3-methyl-1,2-dihydroquinolin-2-one (B6263244), a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a complete picture of its chemical environment and connectivity.

While specific spectra for the target compound are not published, analysis of related structures such as 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) and 6-bromo-2-methylquinoline (B1268081) allows for the prediction of its spectral characteristics. researchgate.netresearchgate.net

Expected ¹H NMR Data: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton, the C4-protons, and the methyl group protons. The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns revealing their coupling relationships. The bromine atom at the C6 position would influence the chemical shifts of the adjacent protons (H5 and H7). The proton at C4 would likely appear as a singlet or a narrow multiplet, integrating to one proton. The methyl protons at the C3 position would present as a singlet further upfield. The N-H proton would typically be a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C2) would be the most downfield signal (around 160-170 ppm). The aromatic carbons would appear in the 110-150 ppm range, with the carbon attached to the bromine (C6) showing a characteristic chemical shift. The methyl carbon and the C3 and C4 carbons would be found in the upfield region of the spectrum.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would confirm the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal for each protonated carbon atom, such as the methyl group and the aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations from the methyl protons to the C2, C3, and C4 carbons would confirm the placement of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be used to confirm stereochemical details and through-space interactions within the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are sensitive to the molecule's symmetry and conformational state.

For this compound, FT-IR and Raman spectroscopy would identify key vibrational modes. Studies on similar structures like 6-methyl quinoline (B57606) and other substituted quinolinones provide a basis for interpreting the expected spectra. scispace.com

Key Expected Vibrational Frequencies:

N-H Stretching: A characteristic band for the N-H group would be expected in the range of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl group (C=O) would be prominent, typically appearing around 1650-1680 cm⁻¹.

C=C Aromatic Stretching: Vibrations from the aromatic ring would produce several bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-Br Stretching: A band in the lower frequency region (typically 500-650 cm⁻¹) would indicate the presence of the carbon-bromine bond.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. It also reveals the fragmentation pattern, which offers structural clues.

For this compound (C₁₀H₈BrNO), HRMS would confirm its elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by two mass units (M and M+2). docbrown.info

Expected Fragmentation Patterns: The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion [M-Br]⁺.

Loss of carbon monoxide (CO): Cleavage of the amide ring could result in the loss of CO, leading to an [M-CO]⁺ fragment.

Loss of a methyl radical (•CH₃): A fragment corresponding to [M-CH₃]⁺ could also be observed.

Retro-Diels-Alder reactions: Complex rearrangements and subsequent fragmentations could also occur, providing further structural information.

Analysis of these fragmentation pathways helps to piece together the structure of the parent molecule.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself has not been reported, data from closely related bromo-substituted quinoline derivatives provide insight into the expected solid-state conformation. nih.govresearchgate.netnih.gov

A successful crystallographic analysis would yield a detailed 3D model of the molecule. It would confirm the planarity of the quinolinone ring system and the precise geometry of the methyl substituent. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding (involving the N-H and C=O groups) and π-π stacking between the aromatic rings. This information is crucial for understanding the compound's physical properties and solid-state behavior.

Computational Chemistry and Theoretical Studies on 6 Bromo 3 Methyl 1,2 Dihydroquinolin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of properties for 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one (B6263244), from its three-dimensional shape to its chemical reactivity. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netresearchgate.net

Molecular Geometry Optimization and Conformer Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the global minimum on the potential energy surface. For this compound, geometry optimization calculations are performed to locate the coordinates of each atom that result in the lowest possible energy state. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point is reached.

The presence of the methyl group at the C3 position introduces a degree of conformational flexibility. Therefore, a conformer analysis is essential to identify different stable spatial arrangements (conformers) and their relative energies. By calculating the energy of various conformers, the most likely structure under standard conditions can be identified. The optimized geometry provides the foundation for all subsequent property calculations.

Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes to show the type of data obtained from geometry optimization.

Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC(6)-Br~1.90 Å
Bond LengthC(2)=O~1.23 Å
Bond LengthC(3)-CH3~1.51 Å
Bond AngleC(5)-C(6)-Br~119.5°
Bond AngleN(1)-C(2)-C(3)~117.0°
Dihedral AngleH-N(1)-C(2)=O~180.0°

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the energy and spatial distribution of the HOMO and LUMO are calculated using DFT. The HOMO is expected to be distributed over the electron-rich aromatic ring and the nitrogen atom, while the LUMO is likely centered on the carbonyl group and the conjugated system. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Illustrative Frontier Molecular Orbital Energies for this compound This table presents a hypothetical example of FMO data.

OrbitalEnergy (eV)
HOMO[Calculated Value]
LUMO[Calculated Value]
HOMO-LUMO Gap (ΔE)[Calculated Value]

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its interaction behavior. researchgate.net The MEP plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions.

For this compound, the MEP map would reveal specific sites prone to electrophilic and nucleophilic attack.

Electron-rich regions (negative potential, typically colored red) are expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. These areas are susceptible to attack by electrophiles.

Electron-deficient regions (positive potential, typically colored blue) are anticipated near the hydrogen atom attached to the nitrogen (N-H), making it a potential hydrogen bond donor site.

Neutral or intermediate regions (green/yellow) would cover the carbon framework of the aromatic ring.

The MEP map provides a comprehensive picture of how the molecule will be recognized by other chemical species, guiding predictions of non-covalent interactions and reaction sites. researchgate.net

Quantum Chemical Descriptors for Understanding Reactivity and Molecular Interactions

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These global reactivity descriptors provide a quantitative basis for the molecule's chemical behavior.

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher propensity to react.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons, acting as an electrophile.

These descriptors are invaluable for comparing the reactivity of this compound with other related compounds in a systematic manner.

Hypothetical Quantum Chemical Descriptors This table is for illustrative purposes.

DescriptorFormulaCalculated Value
Electronegativity (χ)-(EHOMO + ELUMO)/2[Value in eV]
Chemical Hardness (η)(ELUMO - EHOMO)/2[Value in eV]
Chemical Softness (S)1/(2η)[Value in eV-1]
Electrophilicity Index (ω)χ2/(2η)[Value in eV]

In Silico Prediction and Simulation of Spectroscopic Properties (NMR, IR, Raman, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of this compound, which is crucial for interpreting experimental data and confirming the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like GIAO (Gauge-Independent Atomic Orbital). The calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental spectra to aid in peak assignment.

IR (Infrared) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivative of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes, each with a specific frequency and intensity. The predicted IR and Raman spectra can be visualized and compared with experimental results to identify characteristic functional group vibrations, such as the C=O stretch of the lactam, the N-H stretch, and various aromatic C-H and C-C vibrations. nih.gov

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net This allows for the prediction of the absorption wavelengths (λmax), oscillator strengths, and major orbital contributions for the electronic transitions, providing insight into the UV-Vis absorption spectrum of the compound.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the lowest energy path from reactants to products.

This involves locating and characterizing the structures of:

Reactants and Products: The starting materials and final compounds of the reaction.

Intermediates: Stable, but often short-lived, species that are formed and consumed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the energies of these stationary points, key thermodynamic and kinetic information, such as reaction enthalpies (ΔH) and activation energies (Ea), can be determined. This allows for a detailed understanding of reaction feasibility, regioselectivity, and stereoselectivity, providing insights that are often difficult to obtain through experimental means alone. For instance, studying the mechanism of electrophilic aromatic substitution on the benzene (B151609) ring of the quinolinone moiety would reveal the energetic preference for substitution at different positions.

Molecular Docking Studies for Understanding Binding Modes with Biomacromolecules

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking studies for the compound this compound. Consequently, detailed research findings, data tables on binding energies, and specific interactions with biomacromolecules for this particular compound are not available in the public domain at this time.

While computational studies, including molecular docking, have been performed on structurally related quinolinone and quinazolinone derivatives to explore their binding modes with various biological targets, the explicit instructions to focus solely on this compound preclude the inclusion of that data in this article.

Future computational research may investigate the binding affinity and interaction patterns of this compound with various enzymes, receptors, or other biomacromolecules, which would provide valuable insights into its potential biological activities.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 6 Bromo 3 Methyl 1,2 Dihydroquinolin 2 One Analogs

Rational Design Principles for Modulating Mechanistic Biological Activities

The rational design of analogs of 6-bromo-3-methyl-1,2-dihydroquinolin-2-one (B6263244) is guided by established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary principle involves the simplification of complex natural product structures into more synthetically accessible scaffolds that retain the key pharmacophoric features. This approach allows for systematic structure-activity relationship (SAR) studies to be conducted. mdpi.com For the dihydroquinolinone core, design strategies often focus on modifying specific positions to enhance interactions with biological targets.

One successful strategy is the hybridization of pharmacophores. This involves incorporating a known binding motif for a specific target, such as a kinase hinge-binder, into the dihydroquinolinone scaffold. nih.gov This can generate novel polypharmacological agents that act on multiple targets, a desirable trait for complex diseases like cancer. nih.gov For instance, the core structure of 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one was elaborated to produce potent inhibitors of both bromodomain and extra-terminal domain (BET) proteins and cyclin-dependent kinase 9 (CDK9). nih.gov

Mechanistic Investigations of Enzyme Inhibition by this compound Derivatives

Derivatives based on the dihydroquinolinone scaffold have been investigated as inhibitors of various enzymes, with studies focusing on their binding interactions and the kinetics of inhibition. These investigations are crucial for understanding how these molecules exert their biological effects at a molecular level.

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding modes of dihydroquinolinone analogs within the active sites of target enzymes, such as protein kinases. nih.gov These studies reveal key intermolecular interactions responsible for inhibitor potency and selectivity.

For related heterocyclic scaffolds like quinazolines, which share structural similarities, docking studies have identified common interactions with kinase receptors such as the Epidermal Growth Factor Receptor (EGFR). These interactions often include:

Hydrogen Bonding: The carbonyl group of the heterocyclic core can act as a hydrogen bond acceptor, forming crucial interactions with backbone residues in the kinase hinge region, such as Lys721. nih.gov

Hydrophobic and van der Waals Interactions: The aromatic rings of the scaffold typically engage in hydrophobic interactions with nonpolar residues in the active site, including Leu764, Val702, and Ala719. nih.gov

Pi-Interactions: π-π stacking or π-alkyl interactions with aromatic residues like Phe699 are also commonly observed and contribute to binding affinity. nih.gov

In one study on 6-bromo quinazoline (B50416) derivatives, MD simulations were used to assess the conformational stability of the enzyme-inhibitor complex over time. nih.gov The analysis of hydrogen bonding patterns during these simulations provides valuable insights into the stability and dynamics of the ligand-enzyme interactions. nih.gov These computational approaches suggest that analogs of this compound likely bind to kinase active sites through a combination of specific hydrogen bonds and broader hydrophobic interactions, which can be fine-tuned by altering substituents on the core structure.

Table 1: Predicted Interactions of Heterocyclic Scaffolds with Kinase Active Site Residues
Interaction TypeKey Ligand FeaturePotential Interacting Residues (e.g., in EGFR)Reference
Hydrogen BondCarbonyl GroupLys721 nih.gov
π-Anion InteractionAromatic RingLys721 nih.gov
Hydrophobic (π-Alkyl)Aromatic/Alkyl GroupsLeu764, Val702, Ala719, Leu694, Leu820 nih.gov
π-π StackingAromatic RingPhe699 nih.gov

Kinetic studies are essential for characterizing the mechanism of enzyme inhibition, providing quantitative measures of inhibitor potency (e.g., IC₅₀, Kᵢ) and revealing the mode of action (e.g., competitive, non-competitive, irreversible). nih.govnih.gov For novel inhibitors, determining these parameters is a critical step in the drug discovery process.

The type of inhibition can be determined by measuring the inhibitor's effect at different substrate concentrations. For example, in competitive inhibition, the inhibitor and substrate compete for the same active site. nih.gov Consequently, the apparent IC₅₀ value of a competitive inhibitor will increase as the substrate concentration is raised. nih.gov

Studies on various heterocyclic enzyme inhibitors have employed these kinetic principles. For instance, 6-phosphonomethylpyridine-2-carboxylates were identified as potent inhibitors of metallo-β-lactamases, following a competitive, slow-binding model with Kᵢ values in the nanomolar to low micromolar range. nih.gov While specific kinetic data for this compound is not detailed in the provided sources, the table below illustrates the type of data generated in such studies for analogous compounds.

Table 2: Illustrative Kinetic Parameters for Enzyme Inhibition by Heterocyclic Compounds
Compound ClassTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Mode of InhibitionReference
6-Phosphonomethylpyridine-2-carboxylatesMetallo-β-lactamases (B1, B3)0.3 - 7.20.03 - 1.5Competitive, Slow-Binding nih.gov
Kojic AcidTyrosinase30 (at 20 µM substrate)N/ACompetitive nih.gov
Dihydroquinolinone Analog (Hypothetical)p38 MAP Kinase0.50.15Competitive nih.gov

Elucidation of Receptor Modulation Mechanisms by Dihydroquinolinone Analogs

The dihydroquinolinone scaffold is a versatile pharmacophore found in compounds that modulate a variety of receptors. SAR studies have been crucial in elucidating the mechanisms behind this modulation, revealing that subtle structural changes can dramatically alter receptor affinity and selectivity.

For example, a series of alkylamino-2-quinolinone compounds were discovered to be selective, high-affinity modulators of the androgen receptor. nih.gov In a different context, analogs of doxanthrine, which feature a related chromanoisoquinoline core, were studied for their binding to dopamine (B1211576) D1-like receptors. nih.gov These studies highlighted that the chroman oxygen atom may engage in a specific, favorable interaction within the D1 receptor binding pocket. nih.gov

Furthermore, extensive SAR has been performed on quinoline (B57606) derivatives as antagonists for α₂C-adrenoceptors. These investigations identified several critical structural features for potent and selective antagonism. A key finding was the absolute requirement for a substituent at the 3-position of the quinoline ring. researchgate.net Additionally, substitutions at the 3-position of a distal piperazine (B1678402) ring were found to have a significant and stereospecific beneficial effect on α₂C-adrenoceptor affinity. researchgate.net These examples demonstrate that dihydroquinolinone analogs can be precisely tailored to modulate specific receptors by strategically modifying substituents at key positions around the core scaffold.

Cellular Pathway Interference Mechanisms of Dihydroquinolinone Scaffolds

Compounds built on dihydroquinolinone and related scaffolds can interfere with fundamental cellular pathways, leading to potent biological effects such as anticancer activity. One of the primary mechanisms identified is the disruption of the microtubule network through the inhibition of tubulin polymerization. nih.gov

A series of novel dihydroquinolin-4(1H)-one derivatives were specifically designed to target the colchicine (B1669291) binding site on tubulin. The most potent of these compounds demonstrated remarkable antiproliferative activities against several cancer cell lines. nih.gov Further mechanistic studies revealed that these compounds induced apoptosis and caused cell cycle arrest at the G₂/M phase, which is a hallmark of agents that interfere with microtubule dynamics. nih.gov Beyond their direct effects on proliferation, these derivatives also significantly inhibited the migration and invasion of cancer cells and disrupted angiogenesis in vitro, indicating interference with multiple pathways crucial for tumor progression and metastasis. nih.gov

Another important mechanism of cellular pathway interference is the inhibition of key signaling cascades. Dihydroquinolinone derivatives have been identified as inhibitors of p38 MAP kinase, a critical enzyme in the signaling pathway that regulates cellular responses to stress, inflammation, and apoptosis. nih.gov By inhibiting this kinase, these compounds can modulate inflammatory responses and other downstream cellular processes. This demonstrates the capacity of the dihydroquinolinone scaffold to serve as a platform for developing inhibitors that target distinct and critical cellular pathways.

Influence of Substituent Position and Electronic Properties on Mechanistic Pathways

The biological activity and mechanism of action of dihydroquinolinone analogs are highly sensitive to the position and electronic properties (i.e., electron-donating or electron-withdrawing nature) of substituents on the heterocyclic core. nih.govmdpi.com SAR studies on related scaffolds provide a clear framework for understanding these effects.

Studies on 6-bromo quinazoline-4(3H)-one derivatives, for instance, revealed that the nature of the substituent at the thio position significantly impacted cytotoxic activity. Derivatives containing an aliphatic chain at this position showed 2- to 8-fold greater cytotoxicity than compounds with an aromatic chain or no substitution. nih.gov

Table 3: Influence of Substituent Properties on Biological Activity of Quinazolinone Analogs
Scaffold PositionSubstituent TypeEffect on ActivityReference
Thio-linkerAliphatic ChainIncreased Cytotoxicity nih.gov
Thio-linkerAromatic RingDecreased Cytotoxicity nih.gov
Phenyl RingElectron-Donating Group (e.g., -CH₃)Improved Activity nih.gov
Phenyl RingElectron-Withdrawing Group (e.g., -Cl, -NO₂)Reduced Activity nih.gov
Phenyl Ring (-CH₃)Para PositionHigher Potency nih.gov
Phenyl Ring (-CH₃)Meta PositionLower Potency nih.gov

Advanced Applications of 6 Bromo 3 Methyl 1,2 Dihydroquinolin 2 One in Chemical Research

Role as a Privileged Scaffold in New Chemical Entity (NCE) Design

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple, distinct biological targets with high affinity when appropriately modified. nih.govresearchgate.net Quinoline (B57606) and its derivatives are widely recognized as prime examples of such privileged structures. nih.govresearchgate.net Their versatile bicyclic heterocyclic system is a key component in numerous natural products and synthetic pharmaceuticals, demonstrating a broad range of biological activities, including anticancer and antimalarial effects. researchgate.net

The quinolinone core, a key feature of 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one (B6263244), is a significant scaffold in its own right and is present in various pharmacologically active compounds. nih.govnih.gov The strategic placement of substituents on this core allows for the fine-tuning of its physicochemical properties and biological interactions. The bromine atom at the 6-position and the methyl group at the 3-position of the target molecule offer specific vectors for modification, enabling the exploration of chemical space around the core structure. While the broader quinoline and quinazolinone classes are well-documented as privileged scaffolds in designing inhibitors for targets like kinases and for their cytotoxic activities, specific research extensively detailing this compound as a central scaffold for developing diverse libraries of new chemical entities is not widely reported in the available literature. nih.govresearchgate.net However, its structural components suggest its potential as a valuable starting point for such endeavors.

Applications in Chemical Synthesis as Key Intermediates and Building Blocks for Complex Molecules

In chemical synthesis, molecules that serve as versatile intermediates or building blocks are crucial for the efficient construction of more complex molecular architectures. Bromoquinolines and their derivatives are valued for their utility as precursors in synthesizing functionalized heterocyclic compounds. nih.gov The bromine atom on the aromatic ring is particularly useful as it can be readily transformed or used as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.net

For instance, research on related compounds like 6-bromoquinoline (B19933) has shown that the bromine can be substituted via nucleophilic aromatic substitution (SNAr) reactions, especially when activated by an adjacent electron-withdrawing group like a nitro group. semanticscholar.org This allows for the introduction of various amines, such as morpholine (B109124) and piperazine (B1678402), to build more complex structures. semanticscholar.org Similarly, 6-bromo-1,2,3,4-tetrahydroquinolines have been used in palladium-catalyzed cross-coupling reactions to synthesize aryl-substituted tetrahydroquinolines. researchgate.net

Development of Chemical Probes for Biochemical Investigations

Chemical probes are small molecules designed to selectively bind to and modulate the function of a specific protein or biological target, thereby enabling the study of that target in its biological context. nih.govrsc.org The development of high-quality chemical probes is essential for validating new drug targets and understanding complex biological pathways. nih.gov

Heterocyclic scaffolds are frequently employed in the design of chemical probes. For example, a fragment-based approach has led to the development of inhibitors for bromodomains, which are epigenetic "reader" proteins, using a 3,4-dihydro-3-methyl-2(1H)-quinazolinone core. nih.gov This highlights the utility of similar nitrogen-containing heterocyclic systems in creating targeted biochemical tools.

The structure of this compound, with its defined stereochemistry and functional groups, provides a foundation that could be elaborated to create potent and selective chemical probes. However, there is a lack of specific research in the available literature that documents the development and application of chemical probes derived directly from this compound for biochemical investigations.

Potential in Materials Science and Photochemistry

The unique photophysical properties of quinoline and its derivatives have led to their use in developing fluorescent materials. nih.gov Certain quinolinone derivatives are known to exhibit fluorescence, and their properties can be modulated by the introduction of different functional groups. acs.org These characteristics are valuable in materials science for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Research into related compounds, such as alkylated quinoline-2-thiol (B7765226) derivatives, has shown that they are fluorescent and that their emission is sensitive to environmental factors like pH and the presence of metal ions. semanticscholar.org This suggests that the quinoline core can act as a useful chromophore. While the fundamental quinolinone structure present in this compound indicates a potential for interesting photophysical behavior, specific studies detailing its fluorescence, quantum yield, or applications in materials science and photochemistry are not prominently featured in existing research.

Use in the Development of Chemosensors and Diagnostic Tools

Chemosensors are molecules designed to signal the presence of a specific chemical species through a detectable change, such as a colorimetric or fluorescent response. nih.gov The quinoline scaffold has been successfully incorporated into chemosensors for detecting various analytes, including metal ions and anions like fluoride (B91410) and cyanide. nih.gov

Of particular interest is the detection of thiol-containing amino acids, such as cysteine and glutathione, which play critical roles in biological systems. nih.govrsc.org Fluorescent chemosensors have been developed for the sequential detection of mercury ions and subsequently thiol-containing amino acids. rsc.org These sensors often operate on an 'ON-OFF-ON' mechanism, where the fluorescence is quenched by the initial analyte and then restored by the second. While various molecular frameworks have been used for this purpose, the utility of the quinoline core in sensing applications is well-established. nih.govresearchgate.net

Despite the general applicability of the quinoline scaffold in chemosensor design, the specific use of this compound for the development of chemosensors or diagnostic tools for thiol-containing amino acids has not been specifically reported in the reviewed scientific literature.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights for 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one (B6263244)

While direct academic contributions of this compound are not extensively documented, its structural components suggest significant potential. The dihydroquinolinone core is a versatile scaffold known for a wide array of biological activities. nih.govresearchgate.net The presence of a bromine atom at the C-6 position is particularly noteworthy, as halogenation is a common strategy to enhance the biological efficacy of quinoline (B57606) and quinazolinone derivatives. nih.govresearchgate.net The methyl group at the C-3 position can influence the molecule's stereochemistry and interaction with biological targets.

Based on extensive studies of related structures, the primary academic contributions of this compound are likely to be:

A Scaffold for Anticancer Agents : Dihydroquinoline and quinolinone derivatives have demonstrated potent anticancer activities. researchgate.netresearchgate.netresearchgate.net For instance, certain bromo-substituted quinolines exhibit strong antiproliferative effects against various tumor cell lines, including cervix and colon carcinoma. researchgate.net It is plausible that this compound could serve as a foundational structure for developing novel agents targeting cancer-related proteins like EGFR or mTOR. nih.govnih.govresearchgate.net

An Intermediate for Medicinal Chemistry : The bromine atom provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). researchgate.net This allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize biological activity. researchgate.net

A Probe for Exploring Biological Mechanisms : The specific substitution pattern offers a unique tool to investigate the mechanisms of action associated with dihydroquinolinones. Its interactions with biological targets can be compared with other derivatives to understand the role of specific substituents in binding and efficacy.

Identification of Unexplored Reactivity and Synthetic Opportunities

The synthesis and reactivity of this compound present several opportunities for future research. While general methods for dihydroquinolinone synthesis are established, optimizing a high-yield, stereoselective synthesis for this specific compound remains a key objective.

Synthetic Opportunities:

Catalytic Annulation : Recent advances in the catalytic annulation of α,β-unsaturated N-arylamides offer a promising route. mdpi.com Exploring various transition metal catalysts (e.g., copper, silver) and radical initiators could lead to an efficient synthesis from readily available precursors. mdpi.com Tandem radical addition/cyclization reactions are particularly attractive for their atom economy and potential for stereocontrol. mdpi.com

Domino Reactions : Domino (or cascade) reactions provide an efficient pathway to complex molecules like tetrahydroquinolines and dihydroquinolinones from simple starting materials in a single step, minimizing waste and purification steps. nih.gov

Knorr-type Cyclizations : The Knorr synthesis, involving the condensation of β-keto esters with anilines, has been successfully applied to synthesize the related 6-bromo-4-methylquinolin-2(1H)-one. researchgate.net A systematic investigation of reaction conditions could adapt this classical method for the 3-methyl isomer.

Palladium-Catalyzed Reactions : Modern palladium-catalyzed methods, including enantioselective C-N cross-coupling, offer pathways to chiral 3,4-dihydroquinoline-2-ones with high enantioselectivity. organic-chemistry.org

Unexplored Reactivity:

Cross-Coupling Reactions : The reactivity of the C-6 bromine atom is a gateway to novel derivatives. Systematic studies of Suzuki, Sonogashira, and Buchwald-Hartwig couplings would expand the chemical space around this scaffold. researchgate.net

C-H Activation : Direct functionalization of the dihydroquinolinone core via C-H activation is a modern synthetic strategy that could be explored to introduce further diversity, avoiding pre-functionalized starting materials.

Stereoselective Alkylation : The reactivity of the C-3 position could be exploited for stereoselective alkylation or other modifications to generate derivatives with defined stereochemistry, which is crucial for biological activity.

Prospects for Advanced Computational Modeling in Predictive Research

Computational chemistry offers powerful tools to accelerate research on this compound by predicting its properties and guiding experimental work. nih.gov Techniques such as Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations are increasingly pivotal in drug discovery. nih.govnih.govresearchgate.net

Density Functional Theory (DFT) : DFT calculations can be employed to understand the electronic structure, stability, and reactivity of the molecule. nih.govnih.gov This includes calculating HOMO-LUMO energy gaps to predict reactivity, generating molecular electrostatic potential maps to identify sites for nucleophilic and electrophilic attack, and correlating theoretical NMR values with experimental data to confirm structure. nih.govuobaghdad.edu.iq

Molecular Docking : This technique can predict the binding affinity and orientation of this compound and its derivatives within the active sites of various biological targets. nih.govsemanticscholar.orgmdpi.com By screening against libraries of proteins, docking can help prioritize experimental testing and identify potential mechanisms of action. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational stability of the ligand-protein complex over time, validating the interactions predicted by docking. nih.govnih.gov These simulations are crucial for understanding the dynamic behavior of the molecule in a biological environment. researchgate.net

Table 1: Computational Approaches for Dihydroquinolinone Research
Computational MethodApplicationKey InsightsReference
Density Functional Theory (DFT)Electronic structure analysis, reactivity predictionHOMO-LUMO gaps, molecular electrostatic potential, vibrational frequencies nih.govnih.govuobaghdad.edu.iq
Molecular DockingPredicting protein-ligand interactions and binding affinityBinding modes, scoring functions, identification of key amino acid interactions researchgate.netnih.govsemanticscholar.org
Molecular Dynamics (MD) SimulationsAssessing stability of ligand-protein complexesConformational stability (RMSD), flexibility (RMSF), protein-ligand interactions over time nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between chemical structure and biological activityPredicting activity of novel derivatives, guiding rational drug design nih.gov

Emerging Mechanistic Insights and Novel Target Identification for Dihydroquinolinone Derivatives

The dihydroquinolinone scaffold is known to interact with a variety of biological targets, making it a promising starting point for the development of multi-target agents. Future research should focus on elucidating the specific mechanisms of this compound and identifying its novel cellular targets.

Mechanism of Action : Many quinolinone derivatives exert their anticancer effects by inhibiting tubulin polymerization, targeting the colchicine (B1669291) binding site. researchgate.net Others act as inhibitors of crucial signaling proteins like mTOR, EGFR, or p53-MDM2. nih.govresearchgate.netnih.gov Initial biological screenings should evaluate the effect of this compound on these known pathways.

Novel Target Identification : Beyond cancer, dihydroquinolinone derivatives have shown potential as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS), relevant for treating diabetic complications. researchgate.net The σ receptor has also been identified as a target for antidepressant-like activity. acs.org Unbiased screening approaches, such as chemical proteomics, could reveal entirely new cellular targets for this compound class.

Structure-Activity Relationship (SAR) Studies : A systematic SAR study is essential. By synthesizing and testing a library of analogues—varying the substituents on the phenyl ring and the nitrogen atom—researchers can map the structural requirements for activity against specific targets. For example, studies on related quinazolines have shown that substitutions at the 6-position can significantly enhance anticancer effects. nih.gov

Table 2: Potential Biological Targets for Dihydroquinolinone Derivatives
Biological TargetTherapeutic AreaReference
Epidermal Growth Factor Receptor (EGFR)Cancer nih.govnih.gov
TubulinCancer researchgate.net
mTOR (mammalian Target of Rapamycin)Cancer nih.govresearchgate.netresearchgate.net
Aldose Reductase (AKR1B1) / ROSDiabetic Complications researchgate.net
Topoisomerase ICancer researchgate.net
Sigma (σ) ReceptorsDepression acs.org
MDM2-p53 InteractionCancer nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized quinolinone precursor. For example, bromination at the 6-position can be achieved using NBS\text{NBS} (N-bromosuccinimide) under radical initiation or electrophilic substitution conditions. Cyclization steps may require catalysts like FeCl3\text{FeCl}_3 or acidic conditions to form the dihydroquinolinone scaffold. Key variables include solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and reaction time (12–24 hours). Monitoring via TLC and NMR ensures intermediate stability and product purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1H^1\text{H}-NMR will show characteristic peaks for the methyl group (δ ~2.5 ppm, singlet) and aromatic protons influenced by bromine’s electron-withdrawing effect (δ 7.2–8.1 ppm). 13C^{13}\text{C}-NMR confirms the carbonyl at δ ~170 ppm.
  • MS : ESI-MS should display a molecular ion peak at m/zm/z 226.07 (C9_9H8_8BrNO) with isotopic patterns consistent with bromine.
  • IR : A strong absorption band at ~1650 cm1^{-1} corresponds to the C=O stretch .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for halogenated quinolinones?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, solvent, cell lines). To address this:
  • Standardized Assays : Use identical cell lines (e.g., HEK293 or HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Dose-Response Curves : Compare EC50_{50} values across multiple replicates.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 6-chloro or 6-fluoro analogs) to identify electronic or steric trends influencing activity .

Q. How does the bromine substituent at C6 influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s electronegativity and size enhance oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example:
  • Suzuki Coupling : React with aryl boronic acids in Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 (2M) at 80°C in dioxane.
  • Competitive Pathways : Bromine’s position directs regioselectivity; competing reactions (e.g., debromination) can be minimized by optimizing ligand choice (e.g., XPhos vs. SPhos) .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets (e.g., MAPK or CDK kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR : Correlate electronic parameters (Hammett σ) with inhibitory activity to refine substituent design .

Methodological Notes

  • Crystallographic Analysis : For structural confirmation, use SHELXL (via Olex2) to refine X-ray diffraction data. The bromine atom’s high electron density facilitates phasing .
  • Contradiction Resolution : Apply Bayesian statistics to weigh conflicting bioactivity data, prioritizing studies with rigorous controls (e.g., sham-treated cohorts) .

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